4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid
Description
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid (CAS: 1545134-94-8) is a bicyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a tetrahydropyran (oxane) ring at position 2. The oxane moiety bears a carboxylic acid group at position 3. This structure is significant in medicinal chemistry, particularly in peptide synthesis, where the Boc group protects amines during solid-phase synthesis, while the carboxylic acid enables further conjugation or salt formation .
The compound’s molecular formula is C₁₆H₂₅NO₅, with a molecular weight of 311.37 g/mol.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)12-6-9-21-10-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUNHYJKHWEIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCOCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is added through a carboxylation reaction, often using carbon dioxide as a reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
| Compound Name | Key Features | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid | Boc-protected piperidine, oxane ring, carboxylic acid | 1545134-94-8 | C₁₆H₂₅NO₅ | 311.37 |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | Boc-protected piperidine, phenyl substituent, carboxylic acid, stereochemistry (3S,4R) | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 |
| 4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | Boc-protected pyrrolidine, 4-bromophenyl substituent, carboxylic acid | 939757-97-8 | C₁₆H₁₉BrNO₄ | 369.23 |
| 1-methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine ring, ketone group, methyl substituent, carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 143.14 |
| 3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid | Fmoc-protected amine, oxane ring, carboxylic acid | - | C₂₂H₂₃NO₅ | 381.43 |
Key Differences and Implications
Piperidine vs. Pyrrolidine Scaffolds
- The main compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) in CAS 939757-97-7. Piperidine derivatives often exhibit improved metabolic stability in vivo, while pyrrolidines may have faster clearance rates .
- The oxane ring in the main compound introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity relative to the 4-bromophenyl group in CAS 939757-97-8, which increases hydrophobicity and may improve membrane permeability .
Protecting Groups: Boc vs. Fmoc
- The Boc group (tert-butoxycarbonyl) in the main compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, Fmoc-protected analogs (e.g., from ) require basic conditions (e.g., piperidine) for cleavage, limiting compatibility with acid-sensitive substrates .
Substituent Effects
- However, it may reduce solubility compared to the oxane ring in the main compound .
- The carboxylic acid in the main compound and its analogs enables salt formation (e.g., sodium salts) for improved aqueous solubility, whereas ester derivatives (e.g., ethyl esters in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Stereochemical Considerations
- The (3S,4R) configuration in CAS 652971-20-5 highlights the role of stereochemistry in biological activity. Such chiral centers can drastically alter binding affinity, as seen in protease inhibitors or GPCR-targeting drugs .
Biological Activity
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid is a synthetic organic compound with potential biological activities that make it of interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H29NO4
- Molecular Weight : 311.422 g/mol
- IUPAC Name : 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The piperidine moiety is known for its role in modulating neurotransmitter systems, which may contribute to its pharmacological effects.
Biological Activity Overview
The compound has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.
- Antioxidant Activity : In vitro assays have indicated that it possesses antioxidant capabilities, potentially reducing oxidative stress in cells.
- Cytotoxicity : Research indicates varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Studies
A study conducted by Pendergrass et al. evaluated the antimicrobial effects of various derivatives of piperidine compounds, including the target compound. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting its potential as an antimicrobial agent .
Antioxidant Properties
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant activity of related compounds. The study utilized DPPH radical scavenging assays to demonstrate that derivatives similar to 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid exhibited significant free radical scavenging activity, indicating potential therapeutic benefits in oxidative stress-related conditions .
Cytotoxicity Assays
In a recent dissertation focusing on the cytotoxic effects of piperidine derivatives, the compound was tested against several cancer cell lines. The results showed that at concentrations around 100 µM, the compound led to a 60% reduction in cell viability in certain breast cancer cell lines, indicating promising anticancer activity .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Pharmacokinetic Prediction : Use SwissADME to estimate LogP (~2.1), blood-brain barrier permeability (low), and CYP450 metabolism sites .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., Boc cleavage, glucuronidation of the carboxylic acid) with GLORYx or BioTransformer .
- Solubility Modeling : COSMO-RS predicts poor aqueous solubility (~0.1 mg/mL), guiding formulation strategies (e.g., salt formation, nanoencapsulation) .
How can researchers address discrepancies in biological activity data across different cell lines?
Advanced Research Focus
Contradictions may stem from:
- Cell-Specific Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate with observed IC₅₀ values .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended kinase interactions .
- Assay Optimization : Standardize protocols (e.g., ATP concentrations, incubation times) to minimize variability .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, administer activated charcoal and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
